1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the pyrazole and pyridine moieties. The final step involves the formation of the urea linkage. Common reagents used in these reactions include various halogenated intermediates, amines, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Uniqueness
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-21(24-15-6-7-19-20(11-15)29-13-28-19)23-9-10-26-18(14-4-5-14)12-17(25-26)16-3-1-2-8-22-16/h1-3,6-8,11-12,14H,4-5,9-10,13H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVROQEFXXUORGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.